

A Head-to-Head Comparison of ABBV-167 and Venetoclax Bioavailability

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of the investigational B-cell lymphoma 2 (BCL-2) inhibitor prodrug, **ABBV-167**, and its active moiety, venetoclax. The information presented herein is supported by available experimental data to assist researchers and drug development professionals in understanding the pharmacokinetic profiles of these two agents.

Executive Summary

Venetoclax, a potent and selective BCL-2 inhibitor, is a cornerstone in the treatment of various hematological malignancies. However, its low aqueous solubility and significant food effect present clinical challenges. **ABBV-167**, a phosphate prodrug of venetoclax, was developed to overcome these limitations. Clinical data demonstrates that **ABBV-167** successfully enhances the aqueous solubility of venetoclax, leading to improved bioavailability and a reduced food effect, potentially offering a more convenient dosing regimen for patients.

Quantitative Bioavailability Data

The following table summarizes the key pharmacokinetic parameters related to the bioavailability of **ABBV-167** and venetoclax.



Parameter	ABBV-167 (delivers venetoclax)	Venetoclax	Source(s)
Absolute Bioavailability (Fasting)	Data not available. Converts extensively to venetoclax.	5.4%	[1]
Food Effect (Low-Fat Meal)	Reduced food effect compared to venetoclax.	~3.4-fold increase in exposure (AUC and Cmax).	[2][3][4]
Food Effect (High-Fat Meal)	Reduced food effect compared to venetoclax.	Up to ~5-fold increase in bioavailability.	[2][4][5]
Time to Maximum Plasma Concentration (Tmax)	Not directly applicable (measures venetoclax concentration).	5-8 hours post-dose.	[6]
Active Moiety	Venetoclax	Venetoclax	[7][8]
Formulation	Immediate-release tablet with high drug load.	Amorphous solid dispersion tablet.	[8][9]

Experimental Protocols Venetoclax Absolute Bioavailability Study

A clinical study was conducted in healthy female subjects to determine the absolute bioavailability of venetoclax. The protocol involved the oral administration of a 100 mg venetoclax tablet under fasting conditions, followed by an intravenous (IV) microdose of 100 µg of stable isotope-labeled ([13C]) venetoclax at the time of maximum oral concentration (Tmax). [1] Plasma samples were collected over 72 hours to determine the concentrations of both oral and IV venetoclax, allowing for the calculation of the absolute bioavailability.[1]

Venetoclax Food Effect Study

The impact of food on venetoclax bioavailability was assessed in healthy subjects in a crossover study design.[2][3] Participants received a single 100 mg dose of venetoclax under



three different conditions: fasting, after a low-fat breakfast, and after a high-fat breakfast.[2][3] Pharmacokinetic parameters, including AUC and Cmax, were compared across the different dosing conditions to quantify the food effect.[2][3]

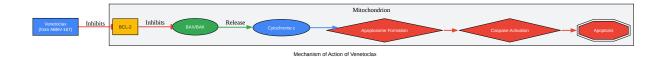
ABBV-167 Bioavailability Study

The bioavailability of venetoclax delivered via **ABBV-167** was evaluated in a randomized, four-sequence crossover study in healthy adult female subjects.[10] The study compared the pharmacokinetic profile of venetoclax following the administration of **ABBV-167** (as both an aqueous solution and an immediate-release tablet) and a venetoclax tablet under both fasting and fed (high-fat meal) conditions.[10][11] This design allowed for a direct comparison of the relative bioavailability and the food effect between the prodrug and the active drug.[10][11] Blood samples for pharmacokinetic analysis were collected pre-dose and at various time points up to 72 hours post-dose.[10]

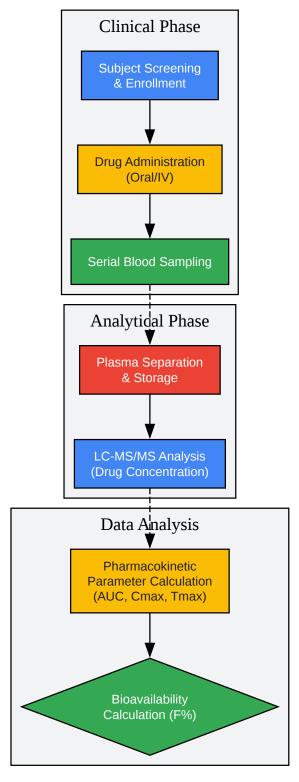
Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Venetoclax (Active Moiety of ABBV-167)









Typical Bioavailability Study Workflow

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